molecular formula C16H15NO2 B3029382 Methyl 3-methyl-4-phenyl-6-vinylpicolinate CAS No. 64034-94-2

Methyl 3-methyl-4-phenyl-6-vinylpicolinate

Cat. No. B3029382
CAS RN: 64034-94-2
M. Wt: 253.29 g/mol
InChI Key: NEGIUTIZQHTYNO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions that introduce various functional groups to a core structure. For instance, the asymmetric Povarov reaction using 3-methyl-2-vinylindoles as a starting material leads to the formation of chiral indole-derived tetrahydroquinolines with high yields and excellent stereoselectivity . Similarly, the preparation of 3-methyl-2-isopropenyl-2-oxazolinium salts, which are easier to prepare than their vinyl analogues, indicates a strategy that could potentially be applied to the synthesis of methyl 3-methyl-4-phenyl-6-vinylpicolinate .

Molecular Structure Analysis

The molecular structure of organic compounds is often elucidated using techniques such as NMR, FTIR, and X-ray crystallography. For example, the structure of 2-[2-(4-chloro-phenyl)-vinyl]-1-methylquinolinium naphthalene-2-sulfonate was confirmed using these methods, which could similarly be applied to determine the structure of methyl 3-methyl-4-phenyl-6-vinylpicolinate .

Chemical Reactions Analysis

The reactivity of vinyl groups in various compounds is a key aspect of their chemistry. The polymerization and copolymerization of vinyl-containing compounds, as discussed in the context of 2-isopropenyl-2-oxazolinium salts, provide insights into the potential reactivity of the vinyl group in methyl 3-methyl-4-phenyl-6-vinylpicolinate . Additionally, the C-C coupling reactions of vinyl complexes of palladium and platinum offer theoretical insights that could predict the reactivity of the vinyl group in the compound of interest .

Physical and Chemical Properties Analysis

The physical and chemical properties of organic compounds are influenced by their molecular structure. The study of 2-[2-(4-chloro-phenyl)-vinyl]-1-methylquinolinium naphthalene-2-sulfonate revealed its thermal stability and optical properties, which could be analogous to the properties of methyl 3-methyl-4-phenyl-6-vinylpicolinate . The fluorescent properties of 3-phenyl/pyridinyl-trans-2-(aryl/heteryl)vinyl-3H-quinazolin-4-ones also provide a basis for understanding the potential photophysical properties of the compound .

Scientific Research Applications

  • Copper-Catalyzed Intramolecular Coupling in Synthesis : The copper-catalyzed intramolecular O-vinylation process, which involves compounds similar to Methyl 3-methyl-4-phenyl-6-vinylpicolinate, has been explored for synthesizing various cyclic structures. This methodology, which includes the cyclization in various modes, has shown potential for creating diverse molecular architectures (Fang & Li, 2007).

  • Catalytic Asymmetric Povarov Reaction : The use of similar vinyl compounds in catalytic asymmetric Povarov reactions has been established. This method provides access to chiral indole-derived tetrahydroquinolines with high yields and excellent stereoselectivity, demonstrating its utility in the synthesis of complex organic compounds (Dai et al., 2016).

  • Claisen Rearrangement Studies : Studies involving the Claisen rearrangement of similar aliphatic allyl vinyl ethers have been conducted to understand the reaction mechanisms and selectivity. These findings contribute to the broader knowledge of reaction dynamics in organic synthesis (Balta et al., 2008).

  • Photovoltaic Applications : In the field of materials science, a polymer blend involving poly(4-vinylpyridine), a relative of Methyl 3-methyl-4-phenyl-6-vinylpicolinate, has been used in photovoltaic devices. This research demonstrates the potential of vinyl-containing compounds in renewable energy technologies (Sary et al., 2010).

  • C-C Coupling Reactions in Organometallic Chemistry : Research on the C-C coupling reactions of vinyl complexes provides insights into reaction mechanisms and energetics in organometallic chemistry, which are crucial for the development of new catalytic processes (Ananikov et al., 2005).

  • DNA Binding and Biological Activity in Biochemistry : Studies on platinum(II) compounds containing methylated derivatives of phenanthrolines, similar to Methyl 3-methyl-4-phenyl-6-vinylpicolinate, have explored their binding to DNA and their biological activity, contributing to the development of potential therapeutic agents (Brodie et al., 2004).

properties

IUPAC Name

methyl 6-ethenyl-3-methyl-4-phenylpyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c1-4-13-10-14(12-8-6-5-7-9-12)11(2)15(17-13)16(18)19-3/h4-10H,1H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEGIUTIZQHTYNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(N=C1C(=O)OC)C=C)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-methyl-4-phenyl-6-vinylpicolinate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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